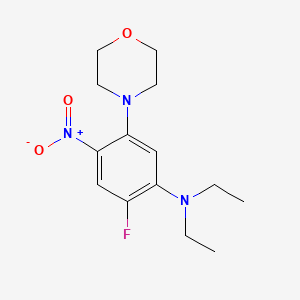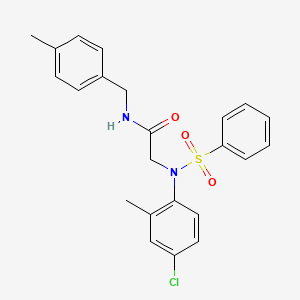
N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline
Overview
Description
N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline: is a synthetic organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a nitro group, a fluoro substituent, and a morpholine ring attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Morpholine Introduction: The attachment of the morpholine ring.
N,N-Diethylation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products
Reduction: Formation of N,N-diethyl-2-amino-5-morpholin-4-yl-4-nitroaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the morpholine ring can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-fluoro-4-nitroaniline: Lacks the morpholine ring.
N,N-diethyl-2-fluoro-5-morpholin-4-yl-aniline: Lacks the nitro group.
N,N-diethyl-2-chloro-5-morpholin-4-yl-4-nitroaniline: Contains a chloro substituent instead of a fluoro substituent.
Uniqueness
N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline is unique due to the combination of the nitro group, fluoro substituent, and morpholine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3/c1-3-16(4-2)12-10-13(17-5-7-21-8-6-17)14(18(19)20)9-11(12)15/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVBYBFNJSRJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCOCC2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-methoxy-4-[(2-nitrobenzoyl)carbamothioylamino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3938252.png)

![(3,4-dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3938267.png)
![(NE)-N-(2,2-dimethyl-1,3-dihydrobenzo[a]phenanthridin-4-ylidene)hydroxylamine](/img/structure/B3938276.png)

![3-[2-(4-methoxyphenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B3938287.png)
![1-(hydroxymethyl)-4-(4-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3938292.png)
![(5-fluoro-2-methoxyphenyl){methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}acetic acid](/img/structure/B3938293.png)
![2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3938299.png)
![1-{2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}propan-1-one](/img/structure/B3938320.png)

![4-butoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3938339.png)
![Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B3938345.png)
